molecular formula C24H40O4 B13428889 3b,12a-Dihydroxy-5a-cholanoic acid CAS No. 2569-04-2

3b,12a-Dihydroxy-5a-cholanoic acid

Cat. No.: B13428889
CAS No.: 2569-04-2
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-UPSXFCICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3b,12a-Dihydroxy-5a-cholanoic acid is a bile acid, which is a type of steroid acid found predominantly in the bile of mammals. Bile acids play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. The distinction between different bile acids depends on the presence or absence of hydroxyl groups on specific positions of the steroid nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3b,12a-Dihydroxy-5a-cholanoic acid typically involves the hydroxylation of cholic acid or other bile acid precursors. The reaction conditions often include the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation at the 3 and 12 positions .

Industrial Production Methods: Industrial production of this compound may involve the extraction and purification of bile acids from animal sources, followed by chemical modification to introduce the necessary hydroxyl groups. This process ensures a high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3b,12a-Dihydroxy-5a-cholanoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other bile acids and steroid derivatives.

    Biology: Studied for its role in the digestion and absorption of fats.

    Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.

    Industry: Utilized in the production of pharmaceuticals and dietary supplements.

Mechanism of Action

The mechanism of action of 3b,12a-Dihydroxy-5a-cholanoic acid involves its interaction with specific receptors and enzymes in the body. It aids in the emulsification and absorption of dietary fats by forming micelles, which are essential for the efficient digestion and transport of lipids. The compound also regulates cholesterol levels and bile acid synthesis through feedback mechanisms involving the liver and intestines .

Comparison with Similar Compounds

Comparison: 3b,12a-Dihydroxy-5a-cholanoic acid is unique due to its specific hydroxylation pattern at the 3 and 12 positions, which distinguishes it from other bile acids. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various research and industrial applications .

Properties

CAS No.

2569-04-2

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(4R)-4-[(3S,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1

InChI Key

KXGVEGMKQFWNSR-UPSXFCICSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

physical_description

Solid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.